REACTION_CXSMILES
|
[CH3:1][OH:2].C[O-].[Na+].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[N:8]=1>CO>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:2][CH3:1])[N:8]=1 |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours as it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling as it
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether-water
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |